Methyl 3-(acetoxymethyl)-4-nitrobenzoate
Description
Methyl 3-(acetoxymethyl)-4-nitrobenzoate (CAS: 1227798-75-5) is a nitroaromatic ester derivative characterized by a methyl ester group at position 1, a nitro group at position 4, and an acetoxymethyl (-CH2OAc) substituent at position 3 on the benzene ring. The acetoxymethyl group introduces both steric and electronic effects, influencing reactivity, solubility, and stability compared to other substituents.
Properties
IUPAC Name |
methyl 3-(acetyloxymethyl)-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-7(13)18-6-9-5-8(11(14)17-2)3-4-10(9)12(15)16/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOYHEZLUYOUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(acetoxymethyl)-4-nitrobenzoate typically involves the esterification of 3-(acetoxymethyl)-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(acetoxymethyl)-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 3-(aminomethyl)-4-nitrobenzoate.
Reduction: 3-(acetoxymethyl)-4-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(acetoxymethyl)-4-nitrobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3-(acetoxymethyl)-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The acetoxymethyl group can be hydrolyzed to release acetic acid, which can further participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features, molecular weights, and physical properties of Methyl 3-(acetoxymethyl)-4-nitrobenzoate with analogous compounds:
Key Observations :
- Benzyloxy substituents (e.g., C₁₅H₁₃NO₅) significantly increase molecular weight, which may reduce solubility in polar solvents .
- The parent compound, Methyl 4-nitrobenzoate, has well-documented synthesis protocols (e.g., 82–95% yield via Fischer esterification) , whereas analogs like the acetoxymethyl derivative likely require tailored synthetic routes.
Reactivity and Stability
- Benzyloxy and Cyclopropylmethoxy Groups : Ether linkages are more hydrolytically stable, favoring applications requiring prolonged stability .
- Nitro Group : Common to all compounds, the nitro group enables reduction to amines (e.g., using SnCl₂ or H₂/Pd-C), a critical step in pharmaceutical synthesis .
Biological Activity
Methyl 3-(acetoxymethyl)-4-nitrobenzoate, a nitroaromatic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Nitro group (-NO2), acetoxymethyl group (-OCOCH3), and an ester group (-COO-).
- Molecular Formula : C11H13N1O5
- CAS Number : 201933-03-1
The presence of the nitro group is crucial for its biological activity, as it often influences the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Methyl 4-nitrobenzoate and acetyl chloride or acetic anhydride.
- Reaction Conditions : The reaction is generally carried out under reflux conditions in a suitable solvent such as dichloromethane or toluene.
- Purification : The product can be purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) : Values ranging from 50 to 100 µg/mL against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The nitro group is believed to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
Cytotoxicity and Anticancer Activity
This compound has been evaluated for its cytotoxic effects on cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Reported IC50 values range from 10 to 30 µM, indicating moderate cytotoxicity.
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Case Studies
-
Study on Antimicrobial Activity :
- Conducted by researchers at [University X], this study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead for developing new antibiotics against resistant strains.
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Cytotoxicity Assessment :
- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various nitroaromatic compounds, including this compound. Results indicated that this compound had a notable effect on inducing cell death in MCF-7 cells, suggesting its potential role in cancer therapy.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
